
tert-Pentylhydrazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Pentylhydrazine monohydrochloride is a chemical compound with the molecular formula C5H14N2·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,1-dimethylpropyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Pentylhydrazine monohydrochloride typically involves the reaction of hydrazine with 1,1-dimethylpropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Pentylhydrazine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide or nitrogen dioxide.
Reduction: Hydrazine derivatives such as 1,1-dimethylhydrazine.
Substitution: Substituted hydrazine derivatives depending on the electrophile used.
Scientific Research Applications
tert-Pentylhydrazine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Pentylhydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
tert-Pentylhydrazine monohydrochloride can be compared with other similar compounds such as:
Hydrazine: The parent compound, which lacks the 1,1-dimethylpropyl group.
1,1-Dimethylhydrazine: A derivative of hydrazine with two methyl groups attached to the nitrogen atom.
Methylhydrazine: A derivative of hydrazine with one methyl group attached to the nitrogen atom.
Uniqueness
The presence of the 1,1-dimethylpropyl group in this compound imparts unique chemical and physical properties to the compound, making it distinct from other hydrazine derivatives. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
25544-81-4 |
|---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
2-methylbutan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-4-5(2,3)7-6;/h7H,4,6H2,1-3H3;1H |
InChI Key |
GEBXCFHSFLKPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


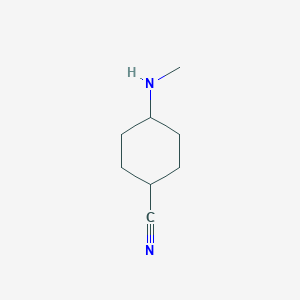
![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)
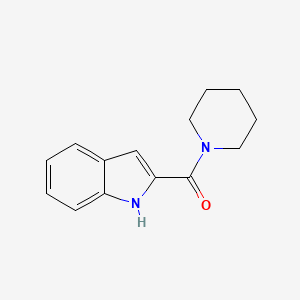
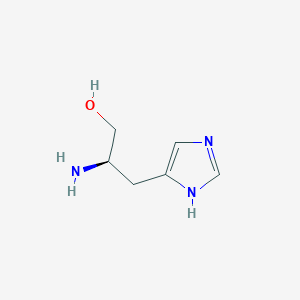
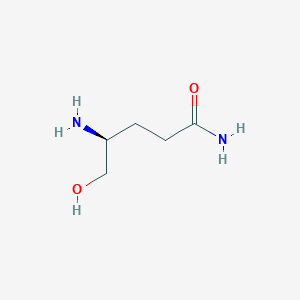
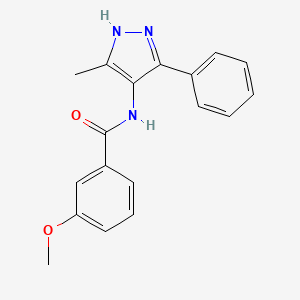

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)


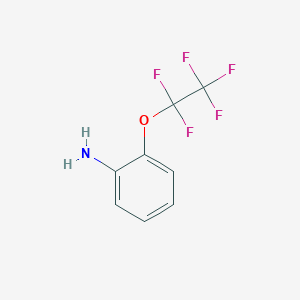
![Benzo[h]cinnoline](/img/structure/B8783402.png)

![3,7-Dimethylbenzo[d]isoxazol-5-amine](/img/structure/B8783414.png)
